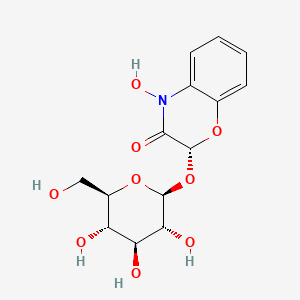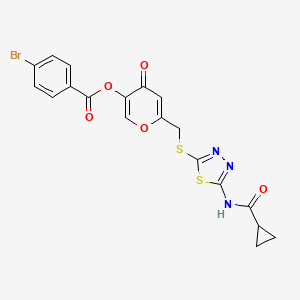
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is a synthetic organic molecule with notable biological and chemical properties. The intricate structure of this compound suggests a potential for a wide range of applications in the fields of chemistry, biology, medicine, and industry. This article explores various aspects of the compound, from its synthesis to its applications.
Métodos De Preparación
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate involves multiple steps, typically starting with the preparation of intermediates that feature specific functional groups needed for the final structure.
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol through the reaction of cyclopropanecarboxylic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride.
Step 2: Formation of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl using the thiol group to react with a suitable pyran intermediate.
Step 3: Introduction of the 4-bromobenzoate group via esterification, typically using 4-bromobenzoic acid and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for such compounds often involve optimization of reaction conditions to ensure high yields and purity. These may include:
Enhanced reaction conditions such as microwave-assisted synthesis.
Use of continuous flow reactors to improve scalability.
Implementation of robust purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
This compound can undergo a variety of chemical reactions due to its multiple reactive sites, including oxidation, reduction, and substitution reactions.
Types of Reactions
Oxidation: The thiadiazole moiety can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: The keto group in the pyran ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine on the benzoate can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
From Oxidation: Sulfoxides and sulfones.
From Reduction: Alcohols.
From Substitution: Amides, thioethers.
Aplicaciones Científicas De Investigación
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate has been investigated for various applications:
Chemistry:
Catalysis: Potential use as a ligand in transition metal catalysis.
Organic Synthesis: Building block for complex molecules.
Biology:
Antimicrobial Agents: Studies suggest activity against certain bacterial strains.
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Medicine:
Drug Development: As a pharmacophore in designing new therapeutic agents.
Industry:
Material Science:
Mecanismo De Acción
The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate exerts its effects depends on its interaction with biological targets:
Molecular Targets:
Enzymes: May inhibit enzymes like proteases or kinases.
Receptors: Potentially interacts with cell surface receptors to modulate signal transduction.
Pathways Involved:
Apoptosis: Induction of programmed cell death in cancer cells.
Inflammatory Pathways: Modulation of inflammatory mediators.
Comparación Con Compuestos Similares
Thiadiazole Derivatives: Known for antimicrobial and anti-inflammatory properties.
Pyran Derivatives: Common in pharmaceuticals for their bioactive potential.
Uniqueness:
Structural Complexity: The combination of thiadiazole, pyran, and benzoate moieties provides a unique chemical space.
Versatility: Its ability to undergo diverse chemical reactions offers multiple research and industrial applications.
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGNQHDPZTZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
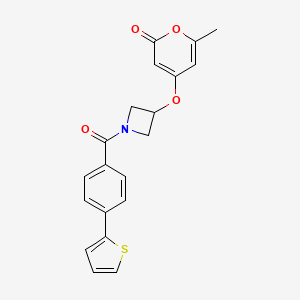
![2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid](/img/structure/B2730347.png)

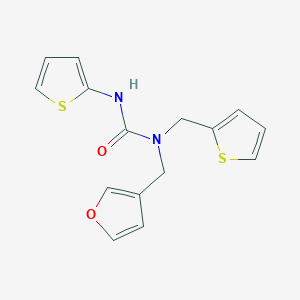
![N-(2,4-difluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2730351.png)
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)
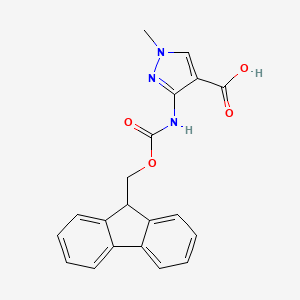
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)
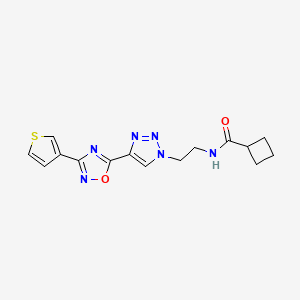
![6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2730362.png)
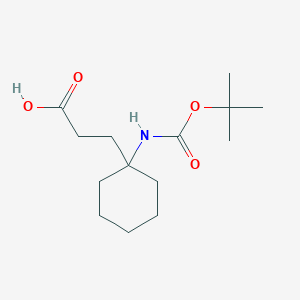
![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)
